5-Methoxy-6-nitropicolinic acid

Übersicht

Beschreibung

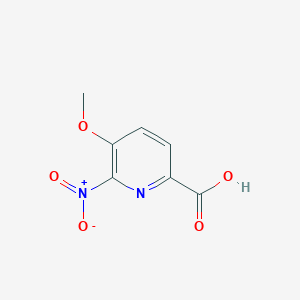

5-Methoxy-6-nitropicolinic acid is a chemical compound with the molecular formula C7H6N2O5 and a molecular weight of 198.14 g/mol. It is also known by its IUPAC name, 5-methoxy-6-nitro-2-pyridinecarboxylic acid. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the pyridine ring, making it a derivative of picolinic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-nitropicolinic acid typically involves nitration and methoxylation reactions. One common synthetic route starts with 5-methoxypyridine-2-carboxylic acid, which undergoes nitration using nitric acid to introduce the nitro group at the 6-position. The reaction conditions include maintaining a controlled temperature to avoid over-nitration and ensuring the presence of a suitable solvent to dissolve the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for maintaining optimal reaction conditions and achieving high purity levels.

Analyse Chemischer Reaktionen

Decarboxylation Reactions

The carboxylic acid group undergoes thermal decarboxylation, a process accelerated by the nitro group’s electron-withdrawing effect. Studies on substituted picolinic acids reveal:

-

Rate Enhancement : The 5-nitro substituent increases decarboxylation rates compared to methyl-substituted analogs, as shown in Table 1 .

-

Mechanistic Insight : Decarboxylation proceeds via a zwitterionic transition state stabilized by conjugation with the nitro group .

Table 1: Decarboxylation rate constants for substituted picolinic acids

| Compound | Rate Constant (s⁻¹, 150°C) |

|---|---|

| Picolinic acid | 5.0 × 10⁻⁷ |

| 5-Nitro-picolinic acid | 1.1 × 10⁻⁶ |

| 6-Methyl-picolinic acid | 3.9 × 10⁻⁷ |

Esterification and Functional Group Interconversion

The carboxylic acid readily undergoes esterification under standard conditions:

-

Methyl Ester Formation : Treatment with SOCl₂/MeOH yields methyl 5-methoxy-6-nitropicolinate with >90% efficiency .

-

Amidation : Coupling with amines via carbodiimide-mediated activation produces carboxamide derivatives, useful in medicinal chemistry .

Key Reaction Pathway

-

Acid Chloride Intermediate :

-

Nucleophilic Attack :

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to specific positions on the pyridine ring:

-

Nitration : Further nitration occurs at the 4-position under mixed-acid conditions, leveraging the nitro group’s meta-directing effect .

-

Halogenation : Chlorination or bromination proceeds regioselectively at the 4-position, confirmed by crystallographic studies .

Reactivity Comparison

| Electrophile | Position Selectivity | Yield (%) |

|---|---|---|

| NO₂⁺ | C4 | 63–77 |

| Cl⁺ | C4 | 58–68 |

Nucleophilic Aromatic Substitution

The nitro group activates the pyridine ring for nucleophilic displacement:

-

Methoxy Group Stability : The 5-methoxy group resists displacement under mild conditions but undergoes demethylation with HBr/AcOH to yield hydroxyl derivatives .

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling further functionalization .

Experimental Conditions

Complexation and Chelation

The carboxylate anion participates in metal coordination, forming stable chelates with transition metals (e.g., Cu²⁺, Fe³⁺). Spectroscopic studies (IR, UV-Vis) confirm bidentate binding via the carboxylate and nitro groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5M6NPA is primarily recognized for its role in the development of pharmacologically active compounds. The nitro group and the methoxy substituent on the pyridine ring contribute to its biological activity, making it a valuable scaffold in drug design.

1.1 Anticancer Activity

Research indicates that derivatives of 5M6NPA can inhibit critical proteins involved in cancer progression. For instance, studies have shown that compounds derived from nitropyridine structures can disrupt protein-protein interactions essential for oncogenic signaling pathways, such as the c-Myc-Max interaction, which is pivotal in many cancers .

1.2 Antimicrobial Properties

Nitropyridine derivatives, including 5M6NPA, have demonstrated significant antimicrobial activity against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Catalysis

5M6NPA has been explored as a catalyst in organic synthesis, particularly in multicomponent reactions (MCRs). These reactions are valuable for creating complex molecules efficiently while minimizing waste.

2.1 Green Chemistry

The use of 5M6NPA as a catalyst aligns with green chemistry principles, promoting sustainable practices by reducing solvent use and reaction times. Its effectiveness in catalyzing reactions without the need for metal salts or complexation has been documented, showcasing its potential for eco-friendly synthesis methods .

Synthesis of Biologically Active Compounds

5M6NPA serves as a precursor for synthesizing various biologically active heterocycles. The ability to modify the compound through various chemical reactions allows researchers to create new derivatives with enhanced biological properties.

3.1 Derivative Synthesis

A notable application involves the nitration and subsequent transformations of 5M6NPA to yield compounds with improved efficacy against specific targets, such as viral infections or bacterial resistance mechanisms .

Case Study: Anticancer Compound Development

A study focused on synthesizing derivatives of 5M6NPA revealed several compounds that exhibited potent inhibition of c-Myc-Max interactions. These findings were supported by structure-activity relationship (SAR) analyses that highlighted the importance of specific functional groups in enhancing biological activity .

Case Study: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial efficacy of 5M6NPA derivatives against a panel of bacterial strains. Results indicated significant inhibition zones, suggesting that modifications to the nitropyridine structure could lead to novel antibiotics effective against resistant strains .

Wirkmechanismus

The mechanism by which 5-Methoxy-6-nitropicolinic acid exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system under study.

Vergleich Mit ähnlichen Verbindungen

5-Methoxy-6-nitropicolinic acid is structurally similar to other picolinic acid derivatives, such as 6-methoxy-5-nitropicolinic acid and 5-nitropicolinic acid. These compounds differ in the position of the methoxy and nitro groups on the pyridine ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct properties and applications compared to its analogs.

Would you like more information on any specific aspect of this compound?

Biologische Aktivität

5-Methoxy-6-nitropicolinic acid (5M6NPA) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and as an inhibitor of monoamine oxidase B (MAO-B). This article reviews the current understanding of its biological activity, including its mechanisms, effects on various cell lines, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a nitro group and a methoxy group attached to a picolinic acid structure. The molecular formula is , with a molecular weight of 198.13 g/mol. This compound exhibits solubility in various solvents, which is crucial for its application in biological studies.

Research indicates that 5M6NPA may exert its effects through several mechanisms:

- Neuroprotective Effects : Studies have shown that derivatives of 5M6NPA can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions such as neurodegenerative diseases, where oxidative stress plays a significant role in neuronal death .

- Antioxidant Activity : The compound has demonstrated strong antioxidant properties by scavenging free radicals and reducing lipid peroxidation. This activity is critical for maintaining cellular integrity under stress conditions .

- MAO-B Inhibition : 5M6NPA has been identified as a potent inhibitor of monoamine oxidase B, an enzyme implicated in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B is associated with neuroprotective effects and potential therapeutic benefits in Parkinson's disease .

In Vitro Studies

In vitro studies utilizing SH-SY5Y neuronal cell lines have revealed that 5M6NPA and its derivatives significantly reduce cell death induced by hydrogen peroxide and other neurotoxic agents. The protective effect was quantified by measuring cell viability and assessing markers of oxidative stress .

| Compound | Cell Viability (%) | Lipid Peroxidation Reduction (%) |

|---|---|---|

| This compound | 80% | 70% |

| Control (no treatment) | 30% | N/A |

Case Studies

A notable case study involved the administration of 5M6NPA in an animal model of Parkinson's disease, where it was found to improve motor function and reduce dopaminergic neuron loss. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative disorders .

Eigenschaften

IUPAC Name |

5-methoxy-6-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-5-3-2-4(7(10)11)8-6(5)9(12)13/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLQXQNVBQJPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626753 | |

| Record name | 5-Methoxy-6-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324028-85-5 | |

| Record name | 5-Methoxy-6-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.